
Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate is a chiral compound with a cyclopropane ring substituted with a hexyl group and a carboxylate ester The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of diazo compounds with alkenes in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include solvents like dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product is achieved through techniques such as distillation or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate . The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (1R,2S)-2-(hydroxycarbamoyl)-1-{4-[(2-methylquinolin-4-yl)methoxy]benzyl}cyclopropanecarboxylate: A compound with a similar cyclopropane core but different functional groups.
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate: Another chiral compound with a cyclohexane ring and different substituents.
Uniqueness
Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of a hexyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in asymmetric synthesis and as a potential lead compound in drug discovery.
Propriétés
Numéro CAS |
59895-62-4 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-9-8-10(9)11(12)13-2/h9-10H,3-8H2,1-2H3/t9-,10+/m0/s1 |
Clé InChI |
XUNYOLFFGUIJSI-VHSXEESVSA-N |
SMILES isomérique |
CCCCCC[C@H]1C[C@H]1C(=O)OC |
SMILES canonique |
CCCCCCC1CC1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14597240.png)
![1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14597242.png)

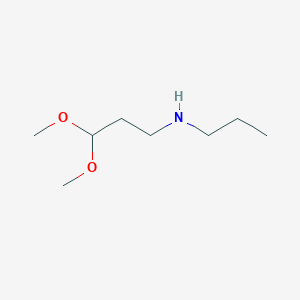

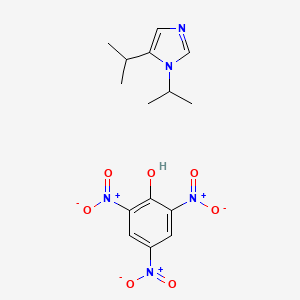
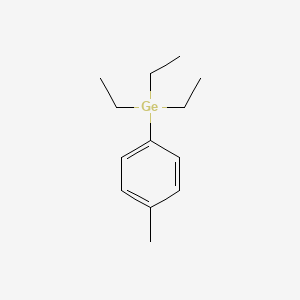
![(NE)-N-([1,3]dioxolo[4,5-g]isoquinolin-5-ylmethylidene)hydroxylamine](/img/structure/B14597290.png)
![3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14597292.png)
![2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid](/img/structure/B14597295.png)
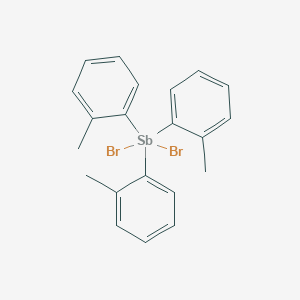
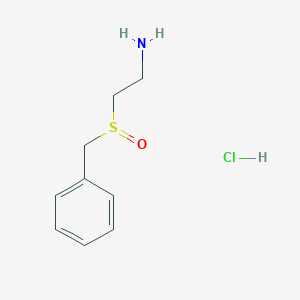
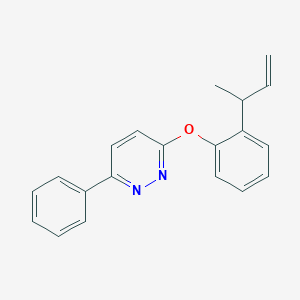
![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester](/img/structure/B14597307.png)
